molecular formula C9H7NOS2 B172811 2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one CAS No. 131109-78-9

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one

Cat. No.: B172811
CAS No.: 131109-78-9
M. Wt: 209.3 g/mol
InChI Key: UNBRTHHMALLVRA-UHFFFAOYSA-N
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Description

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a thiopyrano ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one typically involves the reaction of 2-(methylthio)pyrimidin-4(3H)-one with suitable reagents under controlled conditions. One common method involves the use of nucleophilic substitution reactions, followed by cyclization to form the thiopyrano ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as bromination, nucleophilic substitution, and cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one is unique due to the fusion of the thiopyrano ring with the pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanylthiopyrano[3,2-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-12-8-5-6(11)9-7(13-8)3-2-4-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRTHHMALLVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C2=C(S1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562552
Record name 2-(Methylsulfanyl)-4H-thiopyrano[3,2-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131109-78-9
Record name 2-(Methylsulfanyl)-4H-thiopyrano[3,2-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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